molecular formula C20H20BrNO3 B277626 5-bromo-1-butyl-3-hydroxy-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one

5-bromo-1-butyl-3-hydroxy-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one

Cat. No. B277626
M. Wt: 402.3 g/mol
InChI Key: YYGNVQOGNBZYBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-1-butyl-3-hydroxy-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound has been found to have unique properties that make it useful in various fields of research, including biochemistry, pharmacology, and physiology.

Scientific Research Applications

5-bromo-1-butyl-3-hydroxy-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one has been studied for its potential applications in scientific research. It has been found to have unique properties that make it useful in various fields of research, including biochemistry, pharmacology, and physiology. This compound has been used to study the mechanisms of action of various drugs and to develop new drugs with improved efficacy and safety profiles.

Mechanism of Action

The mechanism of action of 5-bromo-1-butyl-3-hydroxy-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one is not fully understood. However, it is believed to act as a modulator of various signaling pathways in cells. This compound has been shown to affect the activity of enzymes and receptors that are involved in the regulation of cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects:
5-bromo-1-butyl-3-hydroxy-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and receptors that are involved in the regulation of cell growth and differentiation. This compound has also been found to induce apoptosis in cancer cells. Additionally, it has been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-bromo-1-butyl-3-hydroxy-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one in lab experiments is its unique properties. This compound has been found to have a wide range of effects on cells and tissues, making it useful for studying various biological processes. However, one of the limitations of using this compound is its potential toxicity. It is important to use appropriate safety measures when handling this compound in the lab.

Future Directions

There are many potential future directions for research on 5-bromo-1-butyl-3-hydroxy-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one. Some of these directions include:
1. Further studies on the mechanisms of action of this compound, including its effects on various signaling pathways in cells.
2. Development of new drugs based on the structure of 5-bromo-1-butyl-3-hydroxy-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one, with improved efficacy and safety profiles.
3. Studies on the potential use of this compound in the treatment of various diseases, including cancer, inflammation, and oxidative stress.
4. Development of new methods for synthesizing this compound, with improved yields and purity.
5. Studies on the potential environmental impact of this compound, including its toxicity and persistence in the environment.
Conclusion:
In conclusion, 5-bromo-1-butyl-3-hydroxy-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound has been found to have unique properties that make it useful in various fields of research, including biochemistry, pharmacology, and physiology. While there is still much to learn about the mechanisms of action and potential applications of this compound, it holds great promise for future research in these areas.

Synthesis Methods

The synthesis of 5-bromo-1-butyl-3-hydroxy-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one involves a series of chemical reactions. The starting materials are 5-bromo-1-butyl-3-hydroxy-1,3-dihydro-2H-indol-2-one and 2-oxo-2-phenylethyl bromide. These two compounds are reacted together in the presence of a base to form the final product. The synthesis method has been optimized to provide high yields of the compound with high purity.

properties

Molecular Formula

C20H20BrNO3

Molecular Weight

402.3 g/mol

IUPAC Name

5-bromo-1-butyl-3-hydroxy-3-phenacylindol-2-one

InChI

InChI=1S/C20H20BrNO3/c1-2-3-11-22-17-10-9-15(21)12-16(17)20(25,19(22)24)13-18(23)14-7-5-4-6-8-14/h4-10,12,25H,2-3,11,13H2,1H3

InChI Key

YYGNVQOGNBZYBJ-UHFFFAOYSA-N

SMILES

CCCCN1C2=C(C=C(C=C2)Br)C(C1=O)(CC(=O)C3=CC=CC=C3)O

Canonical SMILES

CCCCN1C2=C(C=C(C=C2)Br)C(C1=O)(CC(=O)C3=CC=CC=C3)O

Origin of Product

United States

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